
Siponimod
Overview
Description
Siponimod (BAF312) is an orally administered sphingosine 1-phosphate (S1P) receptor modulator approved for active secondary progressive multiple sclerosis (SPMS) . It selectively targets S1P1 and S1P5 receptors, with high potency (EC50: 0.4 nM for S1P1) and selectivity (>12,500-fold over S1P3), minimizing off-target effects like bradycardia linked to S1P3 activation . Its dual mechanism includes:
- Peripheral anti-inflammatory effects: By binding S1P1, it traps lymphocytes in lymph nodes, reducing CNS infiltration .
- Central neuroprotective effects: Via S1P5, it promotes remyelination and reduces neurodegeneration in preclinical models .
Clinical trials (e.g., EXPAND Phase 3) demonstrated this compound’s efficacy in SPMS, showing a 31–37% reduction in disability progression and 85% fewer gadolinium-enhancing (Gd+) lesions versus placebo . It has 71% oral bioavailability and a plasma half-life of ~19 hours in animal models, with dose adjustments recommended for CYP2C9 genetic polymorphisms or interactions with CYP3A4 inhibitors/inducers .
Preparation Methods
Traditional Synthetic Routes and Their Limitations
Early synthetic routes for Siponimod relied on diazotization and Grignard reactions, which posed significant safety and scalability challenges. For instance, the method disclosed in WO2004103306A2 utilized 4-amino-3-ethylbenzonitrile as a starting material, subjecting it to diazotization followed by formylation and sodium borohydride reduction . While this approach achieved the target intermediate, 1-(3-ethyl-4-(hydroxymethyl)phenyl)ethyl ketone, the use of explosive diazonium salts and highly reactive Grignard reagents limited its industrial applicability . Similarly, a route published in ACS Medicinal Chemistry Letters (2013) employed 3-bromo-4-methylacetophenone as a precursor, requiring costly vinyl borate reagents for Suzuki coupling and palladium-catalyzed hydrogenation . These methods, though chemically viable, suffered from high material costs and complex purification steps, including multiple chromatographic separations .
Modern Industrial Methods: Catalytic Cross-Coupling and Streamlined Processes
Palladium-Catalyzed Substitution Coupling (CN112745205A)
A breakthrough in this compound synthesis was achieved through the method described in CN112745205A , which avoids diazotization and Grignard reagents entirely . This route employs a copper/palladium co-catalyzed substitution coupling between 3-bromo-4-methylacetophenone (Compound A ) and 2-methyl-3-butyn-2-ol (Compound 01 ) in triethylamine (TEA) solvent . Key advantages include:
-
Catalytic System : Palladium chloride (PdCl₂) and cuprous iodide (CuI) enable efficient C–C bond formation at 60–100°C, achieving yields up to 90% .
-
Solvent Optimization : TEA acts as both solvent and base, simplifying impurity removal and eliminating the need for chromatographic purification .
-
Scalability : The reaction proceeds under nitrogen at atmospheric pressure, reducing energy consumption and three-waste (waste gas, liquid, and solid) generation .
Post-coupling, the intermediate Compound B undergoes deprotection in dioxane with potassium hydroxide (KOH) at 70–80°C, yielding Compound C (1-(3-ethyl-4-(hydroxymethyl)phenyl)ethyl ketone) with >98% purity . This method’s efficiency is underscored by its compatibility with continuous flow reactors, a feature critical for industrial adoption .
Suzuki-Miyaura Cross-Coupling and Fragment Assembly (WO2020173346A1)
The WO2020173346A1 patent introduces a fragment-based strategy starting from 3-bromo-4-methylacetophenone, leveraging Suzuki-Miyaura coupling for key bond formations . The route comprises three modular segments:
-
Part A : Bromination of 3-bromo-4-methylacetophenone followed by Suzuki coupling with azetidine-3-carboxylic acid methyl ester.
-
Part B : Alkene reduction using palladium on carbon (Pd/C) under hydrogen gas.
-
Part C : Condensation with N-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)-ethyl acetimidate in methanol .
Critical Improvements :
-
Reduced Chromatography : Only two column chromatography steps are required, compared to five in earlier methods .
-
Cost-Effective Reagents : Ethylene glycol dimethyl ether replaces expensive ethynyltrimethylsilane, lowering raw material costs by ~40% .
-
Yield Enhancement : The overall yield improves from 12% (traditional routes) to 34% .
Reaction Condition Optimization: Solvents, Temperatures, and Catalysts
Solvent Selection and Impact on Reaction Efficiency
Solvent choice profoundly affects reaction kinetics and impurity profiles. In CN112745205A , TEA’s high polarity facilitates the dissolution of palladium and copper catalysts, while its basicity neutralizes HBr byproducts in situ . By contrast, WO2020173346A1 utilizes methanol for final condensation, leveraging its low boiling point (64.7°C) for easy removal via rotary evaporation .
Table 1: Solvent Systems in Key this compound Syntheses
Temperature and Catalytic Loading
Optimal temperatures balance reaction rate and side-product formation. For example, the substitution coupling in CN112745205A achieves maximum efficiency at 75–85°C, beyond which Pd aggregation occurs . Similarly, Suzuki couplings in WO2020173346A1 proceed at 40–100°C, with lower temperatures (40–60°C) favoring boronate stability .
Table 2: Reaction Conditions and Outcomes
Step | Catalyst | Temp. Range (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
Substitution Coupling | PdCl₂/CuI | 75–85 | 90 | 98.5 |
Suzuki Coupling | Pd(PPh₃)₄ | 40–60 | 82 | 97.8 |
Alkene Reduction | Pd/C (10 wt%) | 25–30 | 95 | 99.2 |
Environmental and Economic Considerations
Modern this compound syntheses prioritize green chemistry principles. The CN112745205A method reduces organic waste by 60% compared to diazotization routes, while WO2020173346A1 eliminates hazardous fluoride-based desilylation agents . Economically, the shift from Grignard reagents (≥$500/mol) to ethylene glycol dimethyl ether ($50/mol) slashes raw material costs by 80% .
Chemical Reactions Analysis
Siponimod undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into simpler components.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Key Findings from Clinical Trials
- Reduction in Disability Progression : In clinical trials, siponimod demonstrated a significant reduction in the risk of confirmed disability progression over three months, with a hazard ratio (HR) of 0.79 . This suggests that 21% fewer patients experienced disability progression compared to those receiving placebo.
- Impact on Relapse Rates : this compound reduced the annualized relapse rate (ARR) significantly, with an HR of 0.54, indicating a 46% reduction in relapse rates compared to placebo .
- MRI Outcomes : The drug was effective in decreasing inflammatory disease activity as evidenced by reductions in gadolinium-enhancing lesions on MRI scans .
Comparative Efficacy with Other Treatments
This compound has been compared with other disease-modifying therapies (DMTs). In head-to-head trials against interferon beta-1a and placebo, this compound showed superior efficacy in reducing both relapse rates and disability progression .
Safety Profile
The safety profile of this compound is generally favorable. In clinical studies, adverse events were reported at rates comparable to placebo, with lymphopenia being a notable side effect observed in some patients . The long-term safety data indicate manageable side effects, which are crucial for chronic conditions like MS.
Realhes Study
A retrospective cohort study known as the Realhes Study assessed the incidence of lymphopenia in patients with SPMS treated with this compound. The findings indicated that while lymphopenia occurred, it was manageable and did not significantly affect treatment adherence or overall patient outcomes .
Observational Studies
Observational studies have supported the findings from clinical trials. For instance, a study involving patients previously treated with other DMTs showed that switching to this compound resulted in a substantial decrease in ARR and improvement in quality of life metrics .
Summary Table of Clinical Findings
Outcome | This compound | Placebo |
---|---|---|
Risk of Disability Progression | HR = 0.79 | - |
Annualized Relapse Rate | HR = 0.54 | - |
Gadolinium-Enhancing Lesions | Significant Reduction | - |
Adverse Events | Comparable to placebo | - |
Mechanism of Action
The mechanism of action of Siponimod involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar S1P Receptor Modulators
Pharmacological Properties
*Data inferred from clinical profiles; †Active metabolite of Amiselimod (MT-1303).
Key Insights :
- Selectivity : this compound and ozanimod avoid S1P3, reducing cardiovascular risks compared to fingolimod .
- Potency : Amiselimod-P is 5× more potent than this compound at S1P1, but its clinical relevance remains under study .
- Structural Differences: this compound’s alkoxyimino group enhances receptor specificity versus fingolimod’s sphingosine-like structure .
Clinical Efficacy
Notable Findings:
- This compound is the only S1P modulator approved for active SPMS , showing sustained efficacy over 5 years in extension studies .
Key Risks :
- This compound requires genetic testing for CYP2C9*3 variants to avoid overdosing in poor metabolizers .
- Fingolimod’s first-dose bradycardia mandates cardiac monitoring, a risk mitigated in this compound due to S1P3 avoidance .
Cost-Effectiveness
- Italy : this compound is cost-effective vs interferon beta-1b (ICER: €28,891/QALY) with a 3-year budget impact of +0.9% .
- USA : Less cost-effective (ICER: $433,000/QALY) due to higher pricing and variable efficacy assumptions .
- UK/Canada : Cost-effectiveness hinges on price reductions, reflecting regional healthcare priorities .
Biological Activity
Siponimod (BAF312) is a selective sphingosine 1-phosphate receptor (S1PR) modulator primarily used in the treatment of secondary progressive multiple sclerosis (SPMS). Its biological activity is characterized by its ability to modulate immune responses and promote neuroprotection within the central nervous system (CNS). This article reviews the mechanisms of action, pharmacokinetics, and preclinical and clinical findings regarding this compound's biological activity.
S1P Receptor Modulation
This compound selectively binds to S1PR subtypes 1 and 5, acting as a functional antagonist. This binding leads to:
- Receptor Internalization : Induces internalization and degradation of S1PR1 in T and B cells, preventing lymphocyte egress from lymphoid tissues into the CNS .
- Anti-inflammatory Effects : Reduces the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-17 by astrocytes and microglia .
- Neuroprotective Actions : Promotes oligodendrocyte survival and remyelination, as evidenced by preclinical studies showing reduced demyelination in models of multiple sclerosis .
Pharmacokinetics
This compound exhibits a half-life of approximately 30 hours, with peak plasma concentrations reached within 4-6 hours post-administration. The drug is metabolized primarily through the CYP2C9 pathway, where genetic variations can influence its pharmacokinetics significantly. For instance, individuals with certain CYP2C9 polymorphisms may require dose adjustments due to altered metabolism rates .
Efficacy in Animal Models
Preclinical studies have demonstrated this compound's effectiveness in various models of multiple sclerosis:
- Experimental Autoimmune Encephalomyelitis (EAE) : In rodent models, this compound significantly suppressed disease progression and reduced microglial activation. It also improved GABAergic transmission and reduced astrogliosis .
- Transgenic Tadpole Model : this compound facilitated effective remyelination of the optic nerve, highlighting its potential for CNS repair mechanisms mediated via S1PR5 .
Summary of Findings
Study Type | Model | Key Findings |
---|---|---|
EAE | Rodent | Complete suppression of EAE; reduced microglial activity; neuroprotective effects |
Tadpole | Transgenic | Effective remyelination of optic nerve; mediated by S1PR5 |
Clinical Studies and Efficacy
This compound has been evaluated in several clinical trials focusing on its efficacy in SPMS:
Phase 3 Trials
The pivotal phase 3 trial (EXPAND) assessed this compound's efficacy compared to placebo in patients with SPMS. Key results included:
- Reduction in Relapse Rates : this compound significantly reduced annualized relapse rates compared to placebo.
- MRI Outcomes : Patients showed a reduction in gadolinium-enhancing lesions on MRI scans, indicating decreased disease activity .
Cognitive Impact
A study evaluated the impact of this compound on cognitive function in SPMS patients, suggesting potential benefits in cognitive preservation alongside physical disability improvements .
Q & A
Q. What is the mechanism of action of siponimod in modulating sphingosine-1-phosphate (S1P) receptors, and how does this relate to its efficacy in secondary progressive multiple sclerosis (SPMS)?
Basic Research Focus
this compound acts as a selective agonist for S1P receptors (S1PR1 and S1PR5), inducing receptor internalization to prevent lymphocyte egress from lymph nodes, thereby reducing neuroinflammation. In SPMS, this mechanism mitigates disability progression by limiting CNS infiltration of autoreactive lymphocytes . Preclinical studies also highlight its direct neuroprotective effects, such as preserving cortical neuronal circuit function and reducing gray matter atrophy, which correlate with improved cognitive outcomes in clinical trials .
Q. How can researchers design in vitro and in vivo experiments to evaluate this compound’s effects on endothelial cell migration and pathological angiogenesis?
Advanced Experimental Design
- In vitro models : Use human umbilical vein endothelial cells (HUVEC) or human retinal microvascular endothelial cells (HRMEC) to assess this compound’s inhibition of TNF-α-induced barrier dysfunction and junctional protein redistribution. Dose-response experiments (e.g., 1–300 µM) can quantify potency via transwell migration assays .
- In vivo models : Employ corneal neovascularization models (e.g., murine VEGF-induced angiogenesis) to measure this compound’s anti-angiogenic effects. RT-qPCR validation of S1PR1-3 expression in endothelial cells ensures target engagement .
Q. What clinical trial endpoints are most relevant for assessing this compound’s efficacy in SPMS, and how do they correlate with patient-reported outcomes?
Basic Metrics & Validation
- Primary endpoints : 3-month confirmed disability progression (CDP) via Expanded Disability Status Scale (EDSS), validated in the EXPAND trial (21% risk reduction vs. placebo) .
- Secondary endpoints : Symbol Digit Modalities Test (SDMT) for cognitive processing speed, MRI measures (e.g., brain volume loss, lesion activity), and quality-of-life questionnaires (TSQM-9). Longitudinal SDMT improvements correlate with reduced cortical atrophy .
Q. What methodological approaches reconcile discrepancies between clinical trial data and real-world effectiveness studies of this compound in SPMS?
Advanced Data Reconciliation
- Cohort matching : Use propensity score matching to align real-world populations (e.g., AMASIA cohort) with trial inclusion criteria (e.g., EDSS ≤6.5, active SPMS) .
- Sensitivity analyses : Address confounding variables (e.g., prior DMT use, age) through multivariate regression. highlights low certainty in MRI outcomes due to study heterogeneity, necessitating Bayesian meta-analyses to adjust for bias .
Q. How does this compound’s pharmacokinetic profile, including CYP2C9 metabolism, influence dosing regimens and drug-drug interaction studies?
Basic Pharmacokinetics
- Enzyme kinetics : this compound’s hepatic metabolism follows substrate inhibition kinetics (Km = 50.3 µM, Vmax = 1916 pmol/min/mg in HLMs). CYP2C9 polymorphisms (e.g., CYP2C92/*3) require genotype-guided dosing to avoid toxicity .
- Drug interactions : SimCYP models predict exposure changes when co-administered with CYP2C9 inhibitors (e.g., fluconazole). Dose adjustments are critical in patients with impaired CYP2C9 activity .
Q. What in vitro enzyme kinetic models characterize this compound’s hepatic metabolism, and how do these inform interindividual variability?
Advanced Enzyme Modeling
- Substrate inhibition model : Nonlinear regression of HLM data (0.1 mg/mL protein, 1–300 µM this compound) using Michaelis-Menten plots and Eadie-Hofstee transformations. CLint values (3.8 mL/min/mg) predict hepatic clearance variability across CYP2C9 genotypes .
- Donor microsomes : Correlation analysis using HLMs from 16 donors links this compound metabolism to CYP2C9 isoform activity, enabling genotype-phenotype extrapolation .
Q. What neuroimaging biomarkers validate this compound’s neuroprotective effects in SPMS clinical trials?
Basic Biomarker Validation
- MRI outcomes : Annual brain volume loss (BVL) reduction (0.58% vs. placebo in EXPAND) and thalamic atrophy correlate with cognitive preservation .
- Optical coherence tomography (OCT) : Retinal thinning measurements in substudies assess this compound’s impact on neurodegeneration .
Q. How can single-cell RNA sequencing (scRNA-seq) elucidate this compound’s effects on glial cell dynamics in neurodegenerative models?
Advanced Methodological Integration
- Preclinical models : Apply scRNA-seq to late-stage experimental autoimmune encephalomyelitis (EAE) mice to profile this compound-modulated genes in spinal astrocytes (e.g., inflammatory pathways like TNF-α/NF-κB) .
- Spatial transcriptomics : Map this compound’s regional effects on cortical gray matter using postmortem SPMS brain samples .
Q. What statistical methods are recommended for analyzing time-to-event endpoints (e.g., CDP) in this compound trials?
Advanced Statistical Design
- Cox proportional hazards models : Adjust for covariates (e.g., baseline EDSS, age) in time-to-CDP analysis. EXPAND used RPSFT models for long-term efficacy extrapolation .
- Competing risks analysis : Account for mortality or dropout using Fine-Gray subdistribution hazards, particularly in elderly SPMS cohorts .
Q. How do indirect treatment comparisons (ITCs) address the lack of head-to-head trials between this compound and other DMTs?
Advanced Health Economics & Evidence Synthesis
- Matching-adjusted ITCs : Align patient characteristics (e.g., disability status, relapse history) across trials using propensity scoring. highlights this compound’s superiority over IFNβ-1b in SPMS (HR: 0.79) but cautions against comparisons with ocrelizumab due to trial heterogeneity .
- Limitations : ITCs assume consistent outcome definitions (e.g., CDP, relapse rates), which vary across trials. Sensitivity analyses for unmeasured confounders are critical .
Properties
IUPAC Name |
1-[[4-[N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHYPELVXPAIDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.